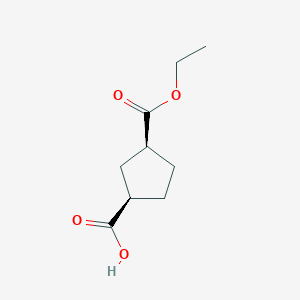

cis-3-(Ethoxycarbonyl)cyclopentanecarboxylic acid

Description

Properties

IUPAC Name |

(1R,3S)-3-ethoxycarbonylcyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-2-13-9(12)7-4-3-6(5-7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)/t6-,7+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWJPBFXDEUIWAA-RQJHMYQMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CC[C@H](C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-(Ethoxycarbonyl)cyclopentanecarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl diazoacetate with cyclopentanone in the presence of a catalyst to form the desired cyclopentane derivative . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like rhodium or copper complexes to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: cis-3-(Ethoxycarbonyl)cyclopentanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

Oxidation: Formation of cyclopentanone derivatives.

Reduction: Formation of cyclopentanol derivatives.

Substitution: Formation of substituted cyclopentane derivatives.

Scientific Research Applications

Pharmaceutical Applications

cis-3-(Ethoxycarbonyl)cyclopentanecarboxylic acid has been investigated for its potential as a precursor in the synthesis of bioactive compounds. Its derivatives are explored for:

- Neuraminidase Inhibition : Compounds derived from cyclopentane structures have shown promise as neuraminidase inhibitors, which are crucial in treating viral infections such as influenza .

- Therapeutic Agents : Research indicates that derivatives may be useful in treating various conditions, including respiratory disorders, inflammation, and metabolic diseases .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

- Synthesis of Chiral Compounds : It is utilized in the preparation of chiral non-racemic compounds, which are essential in developing pharmaceuticals with targeted biological activity .

- Named Reactions : The compound can participate in several named reactions, enhancing its utility in synthetic organic chemistry .

Agrochemical Applications

Research has indicated that derivatives of this compound may possess properties beneficial for:

- Pesticides and Herbicides : The structural characteristics of this compound allow it to be modified into effective biocides or plant growth regulators .

Materials Science

The unique properties of this compound make it a candidate for:

- Polymer Chemistry : Its functional groups can be used to create polymers with specific properties for industrial applications.

Case Study 1: Neuraminidase Inhibitors

A study highlighted the synthesis of cyclopentane derivatives as potential neuraminidase inhibitors. The research demonstrated that modifications to the ethoxycarbonyl group significantly affected the inhibitory activity against viral strains, showcasing the therapeutic potential of these compounds .

Case Study 2: Synthesis of Chiral Non-Racemic Compounds

Another investigation focused on the use of this compound in synthesizing chiral alcohols. The process involved using this compound as a starting material to produce various enantiomers with high optical purity, which are vital for pharmaceutical applications .

Mechanism of Action

The mechanism of action of cis-3-(Ethoxycarbonyl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The ethoxycarbonyl and carboxylic acid groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

(a) Cis-3-(4-Methoxybenzoyl)cyclopentane-1-carboxylic Acid (CAS: 732252-30-1)

- Structure : Contains a 4-methoxybenzoyl group (-COC₆H₄OMe) instead of ethoxycarbonyl.

- Properties :

- Comparison :

- The methoxybenzoyl group increases aromaticity and molecular weight compared to the ethoxycarbonyl group, likely enhancing lipophilicity and altering solubility.

- The pKa is similar, suggesting comparable acidity, but the larger substituent may affect steric interactions in synthetic applications.

(b) cis-3-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic Acid (CAS: 733740-27-7)

- Structure : Features a 2-methoxyphenyl ketone substituent.

- Properties :

(c) Boc- and Fmoc-Protected Derivatives

- Examples :

- Comparison :

- The tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups serve as protective groups for amines, whereas the ethoxycarbonyl group in the target compound may act as a carboxylate protector or directing group in synthesis.

- Higher molecular weights of Boc/Fmoc derivatives reduce volatility but improve stability during peptide coupling reactions.

Metabolic and Environmental Analogues

(a) cis-3-(2,2-Dibromovinyl)-2,2-dimethylcyclopropane Carboxylic Acid

- Structure : Cyclopropane core with dibromovinyl and dimethyl groups.

- Properties :

- Comparison :

- The cyclopropane ring and bromine substituents confer pesticidal activity, unlike the ethoxycarbonyl compound, which is more likely used in synthesis or plant biology.

- Lower urinary detection limits highlight its persistence in biological systems compared to the target compound.

Biological Activity

Cis-3-(Ethoxycarbonyl)cyclopentanecarboxylic acid is a compound of significant interest in organic synthesis and medicinal chemistry. This article explores its biological activity, synthesis methods, and potential therapeutic applications, supported by data tables and relevant case studies.

The compound has the following chemical structure:

Key Features:

- Molecular Weight: 172.17 g/mol

- Functional Groups: Ethoxycarbonyl and carboxylic acid

- Structural Characteristics: The cyclic structure contributes to unique reactivity patterns compared to its analogs.

Synthesis Methods

This compound can be synthesized through various methods, including:

- Direct Esterification : Reacting cyclopentanecarboxylic acid with ethyl chloroformate.

- Decarboxylation Reactions : Utilizing precursors like cis-3-(methoxycarbonyl)cyclopentanecarboxylic acid followed by decarboxylation.

- Functional Group Transformations : Modifying existing cyclopentane derivatives to introduce the ethoxycarbonyl group.

Pharmacological Applications

This compound has demonstrated potential in several biological activities:

- Neuroprotective Effects : Research indicates that compounds with similar structures may inhibit GABA uptake, suggesting potential applications in treating neurological disorders such as Alzheimer's and Parkinson's disease .

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity, making them candidates for further investigation in the development of new antibiotics .

Interaction Studies

Understanding the interactions of this compound with biological targets is crucial for assessing its therapeutic potential. Interaction studies have shown:

- Binding Affinity : The compound interacts effectively with specific enzymes and receptors, indicating possible roles in metabolic pathways.

- Cellular Uptake : Studies reveal that the compound is readily absorbed by various cell types, enhancing its bioavailability for therapeutic applications.

Case Studies

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for cis-3-(Ethoxycarbonyl)cyclopentanecarboxylic acid, and how can stereochemical purity be ensured?

- Methodology : Cyclopentanecarboxylic acid derivatives are typically synthesized via esterification or cyclization reactions. For stereochemical control, asymmetric catalysis or chiral auxiliaries can be employed. For example, (1S,3R)-configured analogs (e.g., cis-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid) are synthesized using stereospecific reagents, with purity verified via polarimetry or chiral HPLC .

- Key Parameters : Monitor reaction progress using TLC or NMR. Purify via recrystallization (e.g., mp 130–131°C for Boc-protected analogs ) and confirm stereochemistry via X-ray crystallography or NOESY NMR.

Q. How can researchers validate the structural integrity and purity of this compound?

- Analytical Techniques :

- Melting Point : Compare observed mp with literature values (e.g., 130–131°C for cyclopentanecarboxylic acid derivatives ).

- Spectroscopy : Use H/C NMR to confirm substituent positions and FT-IR for functional groups (e.g., ester C=O stretch at ~1740 cm).

- Chromatography : Employ GC-MS or HPLC (e.g., ≥98% purity criteria ) with reference standards.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Guidelines : Follow general carboxylic acid handling practices: use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/skin contact. For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How does this compound interact in biological systems, and what are its metabolic pathways?

- Metabolic Studies : Pyrethroid metabolites (e.g., cis-3-(2,2-dibromovinyl)-cyclopropanecarboxylic acid) are detected in urine via LC-MS/MS, with LODs as low as 0.1 µg/L . For this compound, apply similar biomonitoring strategies to track ester hydrolysis or conjugation reactions.

- Data Example : Geometric mean urinary levels of related metabolites in human studies range from 0.39 µg/L (U.S. nonrandom sample) to 0.5 µg/L (German cohort) .

Q. What computational methods predict the physicochemical properties of this compound, and how do they align with experimental data?

- Approach : Use software like ChemAxon or Schrödinger to calculate logP (e.g., 3.02 for chlorobenzoyl analogs ) and polar surface area (PSA ~54 Ų ). Validate via experimental HPLC retention times or shake-flask logP determination.

- Application : These properties inform solubility, bioavailability, and environmental persistence.

Q. What advanced spectroscopic techniques resolve structural ambiguities in cyclopentanecarboxylic acid derivatives?

- Techniques :

- High-Resolution MS : Confirm molecular formula (e.g., CHNO for Boc-protected derivatives ).

- 2D NMR : Utilize COSY and HMBC to assign cyclopentane ring substituents and ester linkages.

- X-ray Diffraction : Resolve cis/trans configurations, as demonstrated for (1S,3R)-configured analogs .

Q. How do stereochemical variations impact the compound’s reactivity and biological activity?

- Case Study : (1S,3R)-cis isomers exhibit distinct metabolic stability compared to trans analogs due to steric hindrance effects. For example, esterase-mediated hydrolysis rates can differ by >50% between stereoisomers .

- Experimental Design : Compare enzymatic kinetics (e.g., , ) using chiral HPLC to monitor substrate depletion.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.